molecular formula C19H27N7 B6460411 N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549027-15-6

N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6460411
CAS No.: 2549027-15-6
M. Wt: 353.5 g/mol
InChI Key: KTHZTOYXGUOCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a pyrimidine derivative featuring a 2-amine group substituted with an ethyl moiety, a methyl group at position 4, and a piperazine linker at position 6 connected to a tetrahydroquinazolin ring. The piperazine-tetrahydroquinazolin moiety likely enhances binding to hydrophobic pockets in enzymatic targets, while the ethyl-methyl substitutions modulate lipophilicity and solubility.

Properties

IUPAC Name

N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7/c1-3-20-19-23-14(2)12-17(24-19)25-8-10-26(11-9-25)18-15-6-4-5-7-16(15)21-13-22-18/h12-13H,3-11H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZTOYXGUOCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrimidine vs. Quinazoline Cores: The target compound’s pyrimidine core distinguishes it from quinazoline derivatives like 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (7o) (). Quinazolines, being bicyclic, offer larger surface areas for target interaction but may reduce metabolic stability compared to monocyclic pyrimidines .
  • Pyrrolo-Pyrimidine Derivatives :
    Compounds such as (R)-6-(2-(甲氧基甲基)吡咯烷-1-基)-N-(吡啶-2-基)-2-(1H-吡唑-1-基)吡咯并[4,5-d]嘧啶-4-胺 (12) () incorporate fused pyrrolo-pyrimidine systems, enhancing planar rigidity. This contrasts with the target compound’s flexible piperazine linker, which may improve adaptability to binding sites .

Substituent Analysis

  • Amine Substituents: The ethyl group on the target’s 2-amine contrasts with the trifluoroethyl group in 6-(3,4-二氢异喹啉-2(1H)-基)-2-(1H-吡唑-1-基)-N-(2,2,2-三氟乙基)吡咯并[4,5-d]嘧啶-4-胺 (13) ().
  • Piperazine Linkers :
    The target’s piperazine-tetrahydroquinazolin substituent differs from N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (), which lacks the fused tetrahydroquinazolin ring. The latter’s simpler structure may improve synthetic accessibility but reduce target specificity .

  • Sulfonyl and Styryl Groups: N-ethyl-N-methyl-6-(3-methylbenzene-1-sulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine () includes a sulfonyl group, enhancing polarity and solubility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 7o (Quinazoline) Compound 13 (Trifluoroethyl) (Sulfonyl)
Molecular Weight ~440–460 g/mol (estimated) 342.1 g/mol ~450–470 g/mol ~550–570 g/mol
logP (Lipophilicity) Moderate (piperazine basicity) Higher (quinazoline) High (CF3 group) Lower (sulfonyl polarity)
Solubility Moderate (piperazine) Low Low High
Synthetic Complexity High Moderate High Very High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.